molecular formula C17H16N2O4S B2441224 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-67-1

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2441224
CAS RN: 952887-67-1
M. Wt: 344.39
InChI Key: IJVSYTQQBDYXCN-UHFFFAOYSA-N
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Description

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EDBQ and has a molecular formula of C16H16N2O4S.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of quinoxaline derivatives provides insight into the versatility and potential applications of these compounds. For example, a study on the synthesis of highly functionalized [1,4]-thiazines through a one-pot, four-component tandem reaction demonstrates the compound's role in facilitating the formation of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Indumathi, Kumar, & Perumal, 2007). Similarly, the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones to quinoxalyl aryl ketones showcases the compound's utility in organic synthesis, providing an efficient route to valuable quinoxaline derivatives (Gorbunova & Mamedov, 2006).

Biological Applications

Although the request excludes information on drug use and dosage, it's worth noting that research into the biological activities of quinoxaline derivatives and related compounds is a significant area of interest. Studies have investigated the antitumor, antibacterial, and antioxidant properties of these compounds, indicating their potential in therapeutic applications. For instance, the synthesis and evaluation of new series of 1,4-dihydropyridines, which share a core structural similarity with quinoxaline derivatives, reveal their effectiveness as antioxidants and antibacterial agents (Ghorbani-Vaghei et al., 2016).

Materials Science and Photophysical Properties

The study of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, which are structurally related to quinoxaline derivatives, illustrates the potential of these compounds in materials science, particularly in the development of novel photoluminescent materials (Srivastava, Singh, & Mishra, 2016). These properties are crucial for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent probes.

properties

IUPAC Name

4-(2-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-24(22,23)15-10-6-3-7-12(15)17(21)19-11-16(20)18-13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVSYTQQBDYXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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